molecular formula C27H46O2 B11936779 26-Hydroxycholesterol-d6

26-Hydroxycholesterol-d6

Cat. No.: B11936779
M. Wt: 408.7 g/mol
InChI Key: FYHRJWMENCALJY-CDBHVEDQSA-N
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Description

26-Hydroxycholesterol-d6 is a deuterated form of 26-hydroxycholesterol, an oxysterol that plays a significant role in cholesterol metabolism and bile acid biosynthesis. This compound is often used in scientific research to study cholesterol metabolism, as it can be easily traced due to its deuterium labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

26-Hydroxycholesterol-d6 can be synthesized from kryptogenin (cholest-5-ene-3β,26-diol,16-22-dione) using a two-step reduction procedure. The first step involves a Clemmensen reduction (Zn/Hg amalgam and HCl), which yields a mixture of 26-hydroxycholesterol, 26-hydroxycholesterol-16-one, and 26-hydroxycholesterol-22-one . The deuterium labeling is introduced during the Clemmensen reduction step by using D2O and DCI .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthesis typically involves the same chemical reactions and conditions as those used in laboratory settings, scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

26-Hydroxycholesterol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and its role in cholesterol metabolism.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Clemmensen reduction using Zn/Hg amalgam and HCl is commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of cholesterol, which are crucial for understanding the metabolic pathways involving this compound .

Comparison with Similar Compounds

Biological Activity

26-Hydroxycholesterol-d6 is a deuterated form of 26-hydroxycholesterol, an oxysterol derived from cholesterol. This compound plays a significant role in various biological processes, including cholesterol metabolism, immune response modulation, and potential implications in neurodegenerative diseases. This article explores the biological activity of this compound, supported by research findings and case studies.

Synthesis and Metabolism

26-Hydroxycholesterol is synthesized from cholesterol through the action of mitochondrial P-450 enzymes. This process occurs in various tissues and is crucial for maintaining cholesterol homeostasis. The metabolic pathway involves the conversion of 26-hydroxycholesterol to bile acids in the liver, where it can influence lipid metabolism and signaling pathways .

Cholesterol Regulation

One of the primary functions of this compound is its role in regulating cholesterol levels. Research indicates that this compound can inhibit cholesterol synthesis and reduce low-density lipoprotein (LDL) receptor activity in cell culture studies. These effects may contribute to its role in modulating lipid profiles and preventing cholesterol accumulation .

Immune Modulation

This compound has been shown to influence immune responses. It acts as a ligand for liver X receptors (LXRs), which are nuclear receptors that regulate genes involved in lipid metabolism and inflammation. Activation of LXRs by oxysterols like 26-hydroxycholesterol can suppress immunoglobulin A (IgA) production by B cells, indicating a potential immunosuppressive effect . This modulation could have implications for autoimmune diseases and inflammatory conditions.

Neuroprotective Effects

Recent studies have suggested that oxysterols, including this compound, may play a role in neurodegenerative diseases such as Alzheimer's disease. In particular, oxysterol levels are altered in the brains of Alzheimer's patients, suggesting a potential link between these compounds and disease progression . The ability of 26-hydroxycholesterol to influence neuronal health and function is an area of ongoing research.

Case Study 1: Cholesterol Homeostasis

A study investigating the effects of 26-hydroxycholesterol on cholesterol metabolism demonstrated that treatment with this compound resulted in decreased levels of total cholesterol and LDL cholesterol in cultured hepatocytes. The findings suggest that 26-hydroxycholesterol may serve as a therapeutic agent for managing hypercholesterolemia .

Case Study 2: Immune Response

In another study, macrophages exposed to 26-hydroxycholesterol showed reduced secretion of pro-inflammatory cytokines. This indicates that the compound may have a protective role against chronic inflammation, potentially benefiting conditions such as atherosclerosis and autoimmune disorders .

Data Summary

Biological Activity Effect Reference
Cholesterol Synthesis InhibitionDecreased cholesterol synthesis
LDL Receptor ActivityReduced receptor activity
IgA ProductionSuppressed by macrophages
Neuroprotective PotentialAltered levels in neurodegenerative diseases

Properties

Molecular Formula

C27H46O2

Molecular Weight

408.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-[dideuterio(hydroxy)methyl]heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19-,21+,22+,23-,24+,25+,26+,27-/m1/s1/i1D3,17D2,18D

InChI Key

FYHRJWMENCALJY-CDBHVEDQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])O

Canonical SMILES

CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO

Origin of Product

United States

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